6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one

CAS No.: 1049873-83-7

Cat. No.: VC3344816

Molecular Formula: C9H7FN2O3

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049873-83-7 |

|---|---|

| Molecular Formula | C9H7FN2O3 |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | 6-fluoro-7-nitro-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12(14)15/h3-4H,1-2H2,(H,11,13) |

| Standard InChI Key | ZPGNKJBCUGOHJR-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=CC(=C(C=C21)F)[N+](=O)[O-] |

| Canonical SMILES | C1CC(=O)NC2=CC(=C(C=C21)F)[N+](=O)[O-] |

Introduction

Chemical Structure and Identification

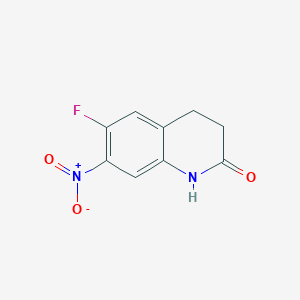

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is a bicyclic organic compound characterized by a partially hydrogenated quinoline core structure with specific functional group modifications. The compound features a tetrahydroquinoline scaffold with a fluorine atom at the 6-position and a nitro group at the 7-position, creating a unique chemical entity with distinct properties and reactivity profiles.

Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, as detailed in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 1049873-83-7 |

| Molecular Formula | C9H7FN2O3 |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | 6-fluoro-7-nitro-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12(14)15/h3-4H,1-2H2,(H,11,13) |

| Standard InChIKey | ZPGNKJBCUGOHJR-UHFFFAOYSA-N |

| SMILES Notation | C1CC(=O)NC2=CC(=C(C=C21)F)N+[O-] |

These identification parameters serve as standardized reference points for researchers, enabling precise identification and database retrieval for experimental and computational studies .

Structural Features

The structural architecture of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one incorporates several key features that contribute to its chemical behavior:

-

A partially saturated heterocyclic system consisting of a benzene ring fused to a six-membered lactam ring

-

A fluorine substituent at the 6-position, which introduces electron-withdrawing effects and potential hydrogen bonding capabilities

-

A strongly electron-withdrawing nitro group at the 7-position, which significantly influences the electronic distribution within the aromatic system

-

An amide functional group within the heterocyclic ring system, providing hydrogen bonding donor and acceptor sites

These structural elements collectively contribute to the compound's chemical reactivity, stability, and potential biological interactions.

Physicochemical Properties

Understanding the physicochemical properties of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is essential for predicting its behavior in various experimental contexts and biological systems.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling, storage, and application in research settings. While comprehensive experimental data on physical properties is limited in the available literature, computational predictions suggest specific parameters that can guide research applications.

Chemical Properties

The chemical reactivity of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is significantly influenced by its functional groups. The nitro group at the 7-position acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring. Meanwhile, the fluorine atom at the 6-position contributes to unique electronic effects and potential hydrogen bonding interactions. The lactam group presents opportunities for nucleophilic attack and functionalization, enabling diverse chemical transformations.

These structural features make the compound potentially reactive toward both nucleophilic and electrophilic reagents, opening pathways for chemical modifications relevant to medicinal chemistry research.

Biological Activity Profile

While specific biological activity data for 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one remains limited in the published literature, the structural class to which it belongs demonstrates significant biological properties worthy of investigation in pharmaceutical research.

Research Applications

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one presents several potential applications in chemical and biological research, particularly in medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

The compound's unique structural features make it a valuable scaffold for medicinal chemistry research, potentially serving as:

-

A lead compound for the development of novel antimicrobial agents

-

A starting point for structure-activity relationship studies in anticancer drug discovery

-

A chemical probe for investigating biological mechanisms related to tetrahydroquinoline compounds

-

A synthetic intermediate for developing more complex bioactive molecules

These applications leverage the compound's structural versatility and potential biological activities to advance pharmaceutical research objectives.

Synthetic Utility

The specific functional groups present in 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one provide multiple sites for chemical modification, enabling its use as a valuable intermediate in organic synthesis. The nitro group offers possibilities for reduction to an amino group, opening pathways to diverse nitrogen-containing derivatives. Similarly, the lactam functionality presents opportunities for modifications including alkylation, reduction, and nucleophilic substitution reactions.

| Supplier | Product Number | Quantity | Price (USD) | Reference Date |

|---|---|---|---|---|

| TRC | B437065 | 25 mg | $45 | 2021-12-16 |

| TRC | B437065 | 50 mg | $90 | 2021-12-16 |

| TRC | B437065 | 250 mg | $310 | 2021-12-16 |

This pricing information indicates that the compound is available in research quantities at costs typical for specialized research chemicals. When considering procurement, researchers should verify current pricing and availability directly with suppliers, as chemical pricing can fluctuate based on market conditions and manufacturing processes .

Comparison with Structurally Related Compounds

Understanding the relationship between 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one and structurally related compounds provides valuable context for its chemical and biological properties.

Future Research Directions

Research on 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one presents several promising avenues for future investigation that could significantly enhance understanding of its properties and applications.

Comprehensive Biological Screening

A systematic evaluation of the compound's biological activities across multiple assay systems would provide valuable insights into its potential therapeutic applications. Recommended screening approaches include:

-

Antimicrobial testing against a panel of clinically relevant bacterial and fungal pathogens

-

Cytotoxicity profiling against diverse cancer cell lines

-

Assessment of specific enzyme inhibition activities

-

Evaluation of anti-inflammatory and antioxidant properties

-

Investigation of potential neurological activities

These screening efforts would establish a more comprehensive biological profile and potentially identify novel applications for this compound.

Structure Optimization Studies

The development of structural analogs with modified substituent patterns could yield derivatives with enhanced biological activities or improved pharmacokinetic properties. Potential modifications include:

-

Variation of the position and nature of halogen substituents

-

Replacement of the nitro group with other electron-withdrawing or electron-donating groups

-

Modification of the lactam functionality

-

Introduction of additional functional groups to enhance target specificity or pharmacokinetic properties

These structure optimization studies could lead to the development of more potent and selective compounds for specific therapeutic applications.

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one would enhance understanding of its potential applications. Such studies might include:

-

Target identification through affinity chromatography or chemical proteomics

-

Evaluation of effects on specific cellular signaling pathways

-

Assessment of DNA binding and damaging potential

-

Studies on metabolic activation and reactive intermediate formation

These mechanistic investigations would provide valuable insights into the compound's mode of action and guide further development efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume